(2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one
Description
The compound (2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone core. Its structure includes two key substituents:
- Ring A: A phenyl group substituted with a 1H-1,3-benzodiazol-1-yl moiety at the para position. Benzodiazoles are heterocyclic aromatic systems known for their role in medicinal chemistry, often contributing to π-π stacking interactions and hydrogen bonding with biological targets.
- Ring B: A 4-methylphenylamino group, providing moderate electron-donating properties due to the methyl substituent.
Chalcones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The benzodiazolyl group in this compound may enhance binding affinity to enzymes or receptors compared to simpler aromatic substituents .
Properties
IUPAC Name |
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17-6-10-19(11-7-17)24-15-14-23(27)18-8-12-20(13-9-18)26-16-25-21-4-2-3-5-22(21)26/h2-16,24H,1H3/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXVBJXFRUQKJC-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Coupling Reaction: The benzodiazole derivative is then coupled with a substituted phenylamine through a condensation reaction, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Final Condensation: The intermediate product is then subjected to a final condensation reaction with an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond and forming a saturated ketone.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of saturated ketones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be screened for activity against various biological targets such as enzymes or receptors.
Medicine
Industry
Dyes and Pigments: The compound’s aromatic structure may make it suitable for use in the synthesis of dyes and pigments.
Sensors: It could be used in the development of chemical sensors due to its potential reactivity and electronic properties.
Mechanism of Action
The mechanism of action of (2E)-1-
Biological Activity
The compound (2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one, also known by its CAS number 1209831-39-9, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, supported by case studies and research findings.
Chemical Structure
The compound features a complex structure that includes a benzodiazole moiety and an α,β-unsaturated carbonyl system, which are known to contribute to various biological activities. The molecular formula is .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to (2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one. For instance:
- Inhibition of Cancer Cell Proliferation : Research indicates that compounds with similar structural motifs exhibit significant inhibitory effects on various cancer cell lines, including colon cancer (HCT116) and multiple myeloma (MM1.S) cells. For example, certain derivatives have shown IC50 values as low as 0.64 µM against MM1.S cells .
The mechanism through which this compound exerts its biological effects may involve:
- Targeting Specific Kinases : Compounds with similar structures have been identified as effective inhibitors of key kinases involved in cancer progression, such as FGFR and Aurora kinases. These interactions can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Substituent Influence : Variations in substituents on the benzodiazole and phenyl rings significantly affect potency and selectivity. For instance, modifications that enhance hydrophobic interactions or hydrogen bonding can improve inhibitory activity against targeted enzymes .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | CFI-400945 | Colon cancer inhibition | 0.5 nM |
| Study 2 | Compound 82a | Inhibition of Pim kinases | 0.4 nM |
| Study 3 | Compound 83 | Antiproliferative in MM1.S cells | 0.64 µM |
These studies suggest that similar compounds can be effective in targeting specific cancer pathways.
Comparison with Similar Compounds
Imidazole-Substituted Chalcones
Example Compound : (2E)-1-[4-(1H-Imidazol-1-yl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one (IM4)
- Substituents :
- Ring A: 4-(1H-imidazol-1-yl)phenyl (imidazole is a smaller, more polar heterocycle).
- Ring B: 4-methylphenyl.
- Activity : MAO-B inhibitor with IC₅₀ = 0.32 μM. Imidazole’s nitrogen atoms facilitate hydrogen bonding, contributing to strong enzyme interactions.
- Comparison : The benzodiazolyl group in the target compound introduces a larger aromatic system, which may enhance hydrophobic interactions but reduce solubility. The absence of imidazole’s basic nitrogen could alter selectivity for MAO isoforms.
Quinoline-Substituted Chalcones
Example Compound: (2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(4-fluorophenyl)prop-2-en-1-one
- Substituents: Ring A: 7-Chloroquinolin-4-yl (electron-deficient heterocycle with chlorine for lipophilicity). Ring B: 4-fluorophenyl (electron-withdrawing group).
- Activity : Antimalarial/anticancer via heme crystallization inhibition.
Halogen-Substituted Chalcones
Example Compound: (2E)-3-(4-Chlorophenyl)-1-{3-[(7-chloroquinolin-4-yl)amino]phenyl}prop-2-en-1-one
- Substituents :
- Ring A: Chlorine at para position (increases lipophilicity).
- Ring B: 4-chlorophenyl.
- Activity : Improved antimalarial efficacy due to halogen’s electronegativity.
- Comparison : The target compound lacks halogens, which may reduce cytotoxicity but improve metabolic stability.
Structure-Activity Relationship (SAR) Insights
Key findings from structural analogs (Table 1):
Table 1. Comparative Analysis of Chalcone Derivatives
SAR Trends :
Electron-Withdrawing Groups (EWGs) : Enhance activity in antimicrobial and anticancer chalcones (e.g., fluorine, chlorine) by increasing electrophilicity of the α,β-unsaturated system .
Heterocyclic Substituents : Imidazole and benzodiazolyl groups improve binding to enzymes (e.g., MAO, heme proteins) via hydrogen bonding and π-stacking .
Electron-Donating Groups (EDGs): Methyl or amino groups (e.g., 4-methylphenylamino) may reduce reactivity but improve pharmacokinetic properties like solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
